molecular formula C17H23N3O2 B5401881 (3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol

(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol

Cat. No. B5401881
M. Wt: 301.4 g/mol
InChI Key: JNHIWXXPBJZAAJ-SJORKVTESA-N
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Description

(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. The compound belongs to a class of molecules known as piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific receptors in the body. The compound has been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, the compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol is its wide range of biological activities. The compound has been found to exhibit antitumor, antiviral, and antifungal activities, as well as neuroprotective effects. However, one of the main limitations of the compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on (3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol. One area of research could be the development of new synthetic methods for the compound, which could improve its solubility and make it easier to use in experiments. Another area of research could be the identification of new biological activities for the compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, research could focus on the development of new analogs of the compound, which could have improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of (3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol involves several steps. The starting material is 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, which is reacted with piperidine and formaldehyde to give the corresponding piperidine derivative. The final step involves the reduction of the carbonyl group to form the hydroxymethyl group.

Scientific Research Applications

(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)-1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-13-16-6-9-19(12-17(16)22)10-14-4-1-2-5-15(14)11-20-8-3-7-18-20/h1-5,7-8,16-17,21-22H,6,9-13H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHIWXXPBJZAAJ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)CC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)CC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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